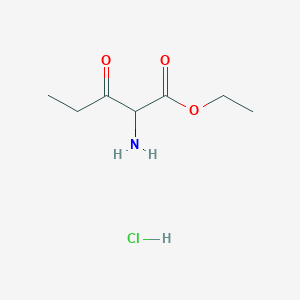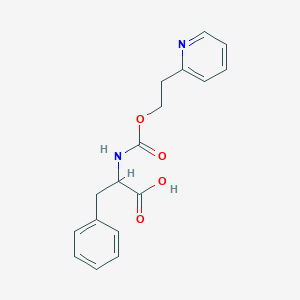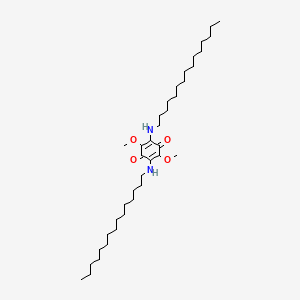![molecular formula C20H25IN4O2 B13993782 4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide CAS No. 583-25-5](/img/structure/B13993782.png)
4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes an iodo-substituted benzene ring and an amidine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) typically involves multiple steps, including the formation of the benzene ring, the introduction of the iodo group, and the attachment of the amidine and phenoxy groups. Common synthetic routes may include:
Formation of the Benzene Ring: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of the Iodo Group: Iodination of the benzene ring can be achieved using reagents like iodine and oxidizing agents.
Attachment of the Amidine Group: The amidine group can be introduced through reactions with suitable amines and nitriles.
Phenoxy Group Attachment: This involves the reaction of the benzene ring with phenol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxides.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Compounds with new functional groups replacing the iodo group.
科学的研究の応用
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the iodo group and amidine moiety plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Benzenecarboximidamide,4-[3-[4-[6-[4-(aminoiminomethyl)phenoxy]hexyl]-2,3-dioxo-1-piperazinyl]propoxy]-, acetate.
- Benzenecarboximidamide,4-[3-[4-[6-[4-(aminoiminomethyl)phenyl]-1-triazen-1-yl]-, hydrochloride (1:2).
Uniqueness
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The iodo group enhances its reactivity, while the amidine and phenoxy groups contribute to its binding interactions and stability.
特性
CAS番号 |
583-25-5 |
|---|---|
分子式 |
C20H25IN4O2 |
分子量 |
480.3 g/mol |
IUPAC名 |
4-[6-(4-carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C20H25IN4O2/c21-17-13-15(20(24)25)7-10-18(17)27-12-4-2-1-3-11-26-16-8-5-14(6-9-16)19(22)23/h5-10,13H,1-4,11-12H2,(H3,22,23)(H3,24,25) |
InChIキー |
DXAJHYNCKDFWAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


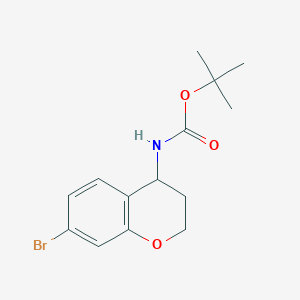



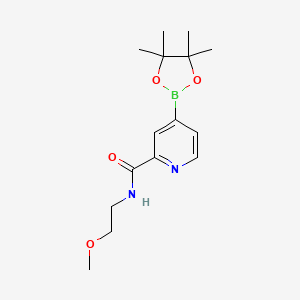

![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)


